molecular formula C22H16ClNO3 B12766373 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one CAS No. 114439-74-6

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B12766373
CAS No.: 114439-74-6
M. Wt: 377.8 g/mol
InChI Key: QQYFOQQTSYRHOA-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves the condensation of appropriate benzoyl chloride and aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can be used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, benzoxazinones have been studied for their potential antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development and biological research.

Medicine

In medicine, derivatives of benzoxazinones are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, depending on its biological activity.

Industry

Industrially, benzoxazinones can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one would depend on its specific biological activity. Generally, benzoxazinones may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-phenyl-4H-1,3-benzoxazin-4-one
  • 3-(4-Chlorobenzoyl)-2-phenyl-4H-1,3-benzoxazin-4-one
  • 2-(4-Methylphenyl)-4H-1,3-benzoxazin-4-one

Uniqueness

Compared to similar compounds, 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one may exhibit unique properties due to the presence of both chlorobenzoyl and methylphenyl groups

Properties

CAS No.

114439-74-6

Molecular Formula

C22H16ClNO3

Molecular Weight

377.8 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C22H16ClNO3/c1-14-6-8-16(9-7-14)22-24(20(25)15-10-12-17(23)13-11-15)21(26)18-4-2-3-5-19(18)27-22/h2-13,22H,1H3

InChI Key

QQYFOQQTSYRHOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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